molecular formula C14H17ClFNO2 B5363411 4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide

4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide

Cat. No. B5363411
M. Wt: 285.74 g/mol
InChI Key: XDLVXQDYWQLTNH-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide, also known as CFHMGB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide is believed to exert its therapeutic effects through the inhibition of certain enzymes and receptors. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and cancer progression. This compound has also been shown to inhibit the activity of certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. In neuropathic pain research, this compound has been shown to reduce pain sensation and improve motor function.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and analgesic effects, making it a promising candidate for further research. However, one limitation of this compound is its relatively new discovery, which means that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for 4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide research. One potential direction is to investigate the use of this compound in combination with other anti-cancer or anti-inflammatory drugs to enhance its therapeutic effects. Another direction is to study the potential side effects of this compound and develop strategies to mitigate these effects. Additionally, future research could focus on the development of new synthetic routes for this compound to improve its yield and purity. Overall, this compound has the potential to be a valuable therapeutic agent in various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2-cyclohexyl-2-hydroxyacetic acid with thionyl chloride to form 2-cyclohexyl-2-chloroacetic acid. The resulting compound is then reacted with N-methyl-4-fluoroaniline to form 4-fluoro-N-methylbenzamide. Finally, the addition of 4-chlorobenzoyl chloride to the reaction mixture forms this compound.

Scientific Research Applications

4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also shown that this compound can reduce inflammation and oxidative stress. Furthermore, this compound has been studied in neuropathic pain research, where it has been shown to provide analgesic effects.

properties

IUPAC Name

4-chloro-2-fluoro-N-(2-hydroxycyclohexyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2/c1-17(12-4-2-3-5-13(12)18)14(19)10-7-6-9(15)8-11(10)16/h6-8,12-13,18H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLVXQDYWQLTNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)C(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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